molecular formula C15H16ClN3O B5354434 N-(5-CHLORO-2-PYRIDYL)-N'-(4-ISOPROPYLPHENYL)UREA

N-(5-CHLORO-2-PYRIDYL)-N'-(4-ISOPROPYLPHENYL)UREA

Cat. No.: B5354434
M. Wt: 289.76 g/mol
InChI Key: PIPSTBIMVNQEIA-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-PYRIDYL)-N’-(4-ISOPROPYLPHENYL)UREA is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a chloropyridyl group and an isopropylphenyl group linked through a urea moiety. Its unique structure imparts specific chemical and physical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-CHLORO-2-PYRIDYL)-N’-(4-ISOPROPYLPHENYL)UREA typically involves the reaction of 5-chloro-2-pyridylamine with 4-isopropylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: In industrial settings, the production of N-(5-CHLORO-2-PYRIDYL)-N’-(4-ISOPROPYLPHENYL)UREA may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(5-CHLORO-2-PYRIDYL)-N’-(4-ISOPROPYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the pyridyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.

Scientific Research Applications

N-(5-CHLORO-2-PYRIDYL)-N’-(4-ISOPROPYLPHENYL)UREA has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-PYRIDYL)-N’-(4-ISOPROPYLPHENYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(5-CHLORO-2-PYRIDYL)-N’-(4-ISOPROPYLPHENYL)UREA can be compared with other similar compounds, such as:

    N-(5-CHLORO-2-PYRIDYL)-N’-(4-METHYLPHENYL)UREA: Similar structure but with a methyl group instead of an isopropyl group.

    N-(5-CHLORO-2-PYRIDYL)-N’-(4-ETHYLPHENYL)UREA: Similar structure but with an ethyl group instead of an isopropyl group.

The uniqueness of N-(5-CHLORO-2-PYRIDYL)-N’-(4-ISOPROPYLPHENYL)UREA lies in its specific substituents, which impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-10(2)11-3-6-13(7-4-11)18-15(20)19-14-8-5-12(16)9-17-14/h3-10H,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPSTBIMVNQEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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